

An In-depth Technical Guide to the Molecular Structure of Beta-Pinene

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Compound of Interest

Compound Name: *1,5,5-Trimethyl-6-methylene-cyclohexene*

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Introduction

Beta-pinene (β -pinene) is a bicyclic monoterpene, an organic compound found extensively in nature, particularly as a constituent of the essential oils of many plants, including pine trees.^[1] ^[2] It is an isomer of alpha-pinene, differing in the position of the exocyclic double bond.^[2] As a versatile chiral building block, β -pinene and its derivatives are of significant interest in synthetic chemistry, fragrance development, and pharmaceutical research. This guide provides a comprehensive overview of the molecular structure of β -pinene, supported by quantitative data, experimental protocols, and structural visualizations.

Core Molecular Structure

Beta-pinene possesses the chemical formula $C_{10}H_{16}$ and a molecular weight of approximately 136.23 g/mol. ^[2] Its IUPAC name is (1S,5S)-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptane. ^[3] The structure is characterized by a bicyclo[3.1.1]heptane skeleton, which consists of a six-membered ring fused to a four-membered ring. A key feature of β -pinene is the exocyclic double bond attached to the six-membered ring, which distinguishes it from its endocyclic isomer, α -pinene. The molecule also contains two chiral centers, leading to the existence of two enantiomers: (+)- β -pinene and (-)- β -pinene.^[1]

Quantitative Structural and Spectroscopic Data

The precise three-dimensional arrangement of atoms in β -pinene has been determined through various analytical techniques. The following tables summarize key quantitative data related to its molecular structure and spectroscopic properties.

Table 1: General Molecular Properties of Beta-Pinene

Property	Value	Reference
Chemical Formula	$C_{10}H_{16}$	[2]
Molecular Weight	136.23 g/mol	[2]
IUPAC Name	(1S,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane	[3]
CAS Number	127-91-3	[1]

Table 2: Spectroscopic Data of Beta-Pinene

Spectroscopic Technique	Key Peaks / Chemical Shifts (δ)	Reference
^1H NMR (CDCl_3)	δ 4.74 (s, 1H), 4.72 (s, 1H), 2.38 (m, 1H), 2.25 (m, 1H), 2.08 (m, 1H), 1.98 (m, 1H), 1.86 (m, 1H), 1.25 (s, 3H), 0.83 (s, 3H)	[4]
^{13}C NMR (CDCl_3)	δ 148.9, 112.0, 45.8, 40.8, 38.0, 31.6, 31.3, 26.3, 23.5, 21.0	[4]
Infrared (IR)	3070 cm^{-1} (=C-H stretch), 2980-2870 cm^{-1} (C-H stretch), 1640 cm^{-1} (C=C stretch), 880 cm^{-1} (=CH ₂ bend)	[5][6]
Mass Spectrometry (MS)	m/z 136 (M ⁺), 121, 105, 93 (base peak), 79, 68	[7]

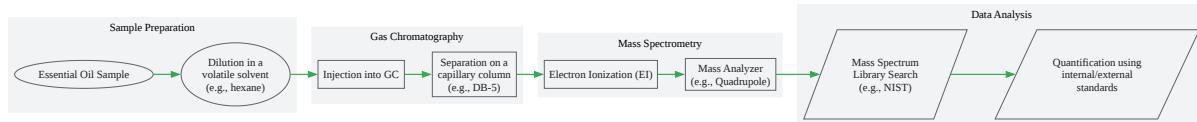
Experimental Protocols for Structural Elucidation

The determination of the molecular structure of β -pinene and its quantification in various matrices relies on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful technique for separating and identifying volatile compounds like β -pinene in complex mixtures such as essential oils.

Experimental Workflow:



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Caption: Workflow for GC-MS analysis of beta-pinene.

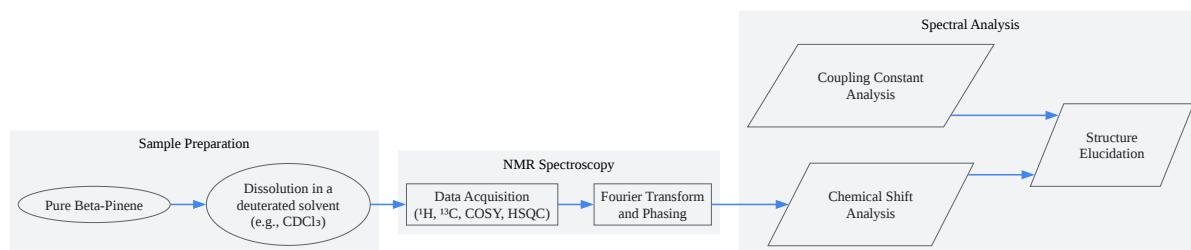
Methodology:

- Sample Preparation: Dilute the essential oil sample in a suitable volatile solvent like hexane or dichloromethane to a concentration of approximately 10 µg/mL.[8]
- Gas Chromatography: Inject a small volume (e.g., 1 µL) of the diluted sample into a gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent). The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a final temperature (e.g., 240°C) to separate the different components of the oil based on their boiling points and polarity.[9]
- Mass Spectrometry: The separated components are introduced into the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each compound.
- Data Analysis: The mass spectrum of the peak corresponding to β-pinene is compared with a reference library (e.g., NIST) for positive identification. Quantification can be achieved by comparing the peak area to that of a known concentration of an internal or external standard. [10]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H and ^{13}C NMR spectroscopy are indispensable for the definitive structural elucidation of organic molecules like β -pinene.

Experimental Workflow:



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Caption: Workflow for NMR analysis of beta-pinene.

Methodology:

- Sample Preparation: Dissolve a few milligrams of purified β -pinene in a deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube.[11][12] The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 5-20 mg in 0.6-0.7 mL of solvent.[13]
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra using a high-field NMR spectrometer. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC

(Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

- Data Processing and Analysis: Process the raw data by Fourier transformation, phasing, and baseline correction. The chemical shifts, coupling constants, and integration of the signals in the ^1H and ^{13}C spectra are then analyzed to confirm the molecular structure of β -pinene.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

- Sample Preparation: For liquid samples like β -pinene, a simple and rapid method is to place a drop of the neat liquid on the crystal of an Attenuated Total Reflectance (ATR) accessory. [14][15] Alternatively, a thin film can be prepared between two salt plates (e.g., KBr or NaCl). [16]
- Data Acquisition: The FTIR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- Spectral Analysis: The absorption bands in the spectrum are assigned to specific functional groups. For β -pinene, characteristic peaks include those for the C=C double bond and the C-H bonds of the alkene and alkane moieties.

Molecular Visualization

The bicyclic structure of β -pinene can be represented using the following diagram, illustrating the connectivity of the atoms and the key structural features.

Caption: 2D representation of the beta-pinene molecular structure.

Conclusion

The molecular structure of β -pinene is well-characterized through a combination of spectroscopic and chromatographic techniques. Its unique bicyclic framework and the presence of a reactive exocyclic double bond make it a valuable synthon in organic chemistry.

and a key component in various natural products. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this important monoterpenene.

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References

- 1. beta-Pinene | 127-91-3 [chemicalbook.com]
- 2. Beta-Pinene | C10H16 | CID 14896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for (-)-beta-Pinene (HMDB0036559) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. β -Pinene [webbook.nist.gov]
- 6. β -Pinene [webbook.nist.gov]
- 7. β -Pinene [webbook.nist.gov]
- 8. uoguelph.ca [uoguelph.ca]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. sites.bu.edu [sites.bu.edu]
- 12. How to make an NMR sample [chem.ch.huji.ac.il]
- 13. organomation.com [organomation.com]
- 14. japsonline.com [japsonline.com]
- 15. mdpi.com [mdpi.com]
- 16. eng.uc.edu [eng.uc.edu]
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